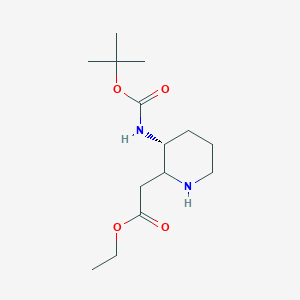

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

説明

Structural Overview of Piperidine-Based Compounds

Piperidine derivatives constitute a fundamental class of heterocyclic compounds characterized by their six-membered ring structure containing five methylene bridges and one amine bridge. The parent compound piperidine, with molecular formula (CH2)5NH, forms the structural foundation for numerous biologically active molecules and synthetic intermediates used throughout pharmaceutical and agrochemical industries. This heterocyclic amine consists of a saturated aliphatic six-member ring that provides both structural rigidity and conformational flexibility, making it an ideal scaffold for drug design applications.

The structural versatility of piperidine-based compounds arises from the multiple positions available for substitution around the ring system, allowing for systematic modification of physicochemical and biological properties. The nitrogen atom within the ring can participate in hydrogen bonding interactions and can be modified through various protecting group strategies, while the carbon atoms provide sites for introducing diverse functional groups. This architectural flexibility has led to the development of countless piperidine derivatives with applications ranging from pharmaceutical active ingredients to synthetic building blocks for complex molecule construction.

In the context of this compound, the piperidine ring serves as the central structural element upon which additional functional groups are strategically positioned. The compound incorporates substitution at both the 2-position, where an acetate ethyl ester group is attached, and the 3-position, where a protected amino group resides. This substitution pattern creates a complex three-dimensional molecular architecture that influences both the compound's chemical reactivity and its potential biological activity.

| Property | Value | Reference |

|---|---|---|

| Ring Type | Saturated six-membered heterocycle | |

| Heteroatom | Single nitrogen atom | |

| Substitution Pattern | 2,3-disubstituted | |

| Ring Conformation | Chair/boat equilibrium |

The conformational behavior of piperidine rings plays a crucial role in determining the spatial arrangement of substituents and their subsequent interactions with biological targets. Unlike rigid aromatic systems, saturated piperidine rings can adopt multiple conformations, with chair and boat forms representing the primary conformational states. This conformational flexibility allows piperidine derivatives to adapt to binding site requirements in biological systems while maintaining essential structural features for activity.

Role of Boc-Protection in Amino-Piperidine Derivatives

The tert-butyloxycarbonyl protecting group, commonly referred to as the Boc group, represents one of the most widely utilized amino-protecting strategies in organic synthesis. This protecting group system provides acid-labile protection for amino functionalities, allowing selective manipulation of other reactive sites within complex molecules while preserving amino group integrity throughout multi-step synthetic sequences. In the context of this compound, the Boc group serves to protect the amino functionality at the 3-position of the piperidine ring, preventing unwanted side reactions during subsequent synthetic transformations.

The installation of Boc protection is typically accomplished through treatment of amines with di-tert-butyl dicarbonate under basic conditions, often employing sodium hydroxide or organic bases such as triethylamine. This reaction proceeds through nucleophilic attack of the amine on the activated carbonate, resulting in formation of the protected carbamate along with release of carbon dioxide and tert-butanol. The reaction conditions are generally mild and compatible with a wide range of functional groups, making Boc protection particularly suitable for complex molecule synthesis.

Protection of amino groups through Boc chemistry offers several distinct advantages in pharmaceutical synthesis applications. The protecting group exhibits excellent stability under basic and neutral conditions, allowing for diverse chemical transformations including organometallic reactions, oxidations, and nucleophilic substitutions. Additionally, the Boc group is readily removed under acidic conditions, typically employing trifluoroacetic acid in dichloromethane or hydrochloric acid in organic solvents. This deprotection process proceeds through protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine.

The strategic importance of Boc protection in amino-piperidine chemistry extends beyond simple functional group protection to encompass effects on molecular conformation and reactivity patterns. The bulky tert-butyloxycarbonyl group can influence the preferred conformations of piperidine rings through steric interactions, potentially affecting the stereochemical outcome of subsequent reactions. Additionally, the electron-withdrawing nature of the carbamate functionality can modulate the electronic properties of the piperidine nitrogen, influencing its participation in various chemical transformations.

Synthetic applications of Boc-protected amino-piperidine derivatives demonstrate the versatility of this protecting group strategy in complex molecule construction. Research has shown that Boc-protected piperidine intermediates can undergo diverse transformations including alkylation reactions, cross-coupling processes, and cycloaddition reactions while maintaining amino group protection. This compatibility with multiple reaction types makes Boc protection particularly valuable in convergent synthetic strategies where multiple functional groups must be manipulated independently.

Significance of Chiral Centers in (R)-Configuration

The stereochemical complexity of this compound is defined by the presence of chiral centers that impart specific three-dimensional molecular architecture and influence both chemical reactivity and biological activity. The designation of (R)-configuration follows the Cahn-Ingold-Prelog priority rules, which assign stereochemical descriptors based on the atomic numbers of substituents attached to chiral centers and their spatial arrangement. In this compound, the chiral center at the 2-position of the piperidine ring determines the absolute configuration and establishes the stereochemical identity of the molecule.

The assignment of (R)-configuration requires systematic evaluation of substituent priorities according to established rules, where atoms with higher atomic numbers receive higher priority rankings. When examining the chiral center in this compound, the four substituents must be ranked according to their atomic numbers and connectivity patterns. The stereochemical assignment process involves positioning the lowest priority group away from the observer and determining whether the remaining groups are arranged in clockwise or counterclockwise fashion, with clockwise arrangement corresponding to (R)-configuration.

The importance of stereochemical control in pharmaceutical chemistry cannot be overstated, as different enantiomers of the same compound can exhibit dramatically different biological activities, pharmacokinetic properties, and safety profiles. The specific (R)-configuration of this piperidine derivative represents a deliberate choice in molecular design, reflecting either inherent biological activity requirements or synthetic accessibility considerations. Research in asymmetric synthesis has developed numerous strategies for achieving high stereochemical control in the preparation of chiral piperidine derivatives, including asymmetric catalysis, chiral auxiliary methods, and enzymatic resolutions.

The synthesis of enantiomerically pure (R)-configured piperidine derivatives requires sophisticated synthetic methodologies that can establish and maintain stereochemical integrity throughout multi-step sequences. Various approaches have been developed for accessing optically active piperidine compounds, including resolution of racemic mixtures using chiral acids, asymmetric hydrogenation of pyridine precursors, and stereoselective cyclization reactions starting from chiral starting materials. The choice of synthetic strategy often depends on the specific substitution pattern required and the availability of appropriate chiral starting materials or catalysts.

The biological significance of chirality in piperidine derivatives extends beyond simple activity differences to encompass selectivity for specific biological targets and reduced potential for off-target effects. Many pharmaceutical compounds containing piperidine scaffolds exhibit significant stereospecificity in their interactions with biological macromolecules, with one enantiomer showing desired therapeutic activity while the other may be inactive or even exhibit unwanted effects. This stereochemical selectivity has driven the development of increasingly sophisticated methods for controlling absolute configuration in pharmaceutical synthesis.

特性

IUPAC Name |

ethyl 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIFFLUEVLMGJF-NFJWQWPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC1[C@@H](CCCN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Preparation Methods

Synthesis of (R)-3-Boc-Amino Piperidine

Two primary approaches are documented:

a) Hydrogenation of Benzyl- or Cbz-protected Precursors

Based on the patent by Quick Company (Patent) and literature (ChemicalBook), the process involves:

- Starting with benzyl or Cbz-protected piperidine derivatives.

- Hydrogenation over Pd/C catalyst in ethanol or methanol to remove benzyl or Cbz protecting groups, yielding (R)-3-Boc-amino piperidine.

- The reaction conditions typically involve:

- Catalyst: 10% Pd/C

- Solvent: Ethanol or methanol

- Temperature: 25–65°C

- Atmosphere: Hydrogen (1 atm)

- Duration: 12–14 hours

Data Table 1: Hydrogenation Conditions for Boc-Amino Piperidine

| Parameter | Typical Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethanol or Methanol |

| Temperature | 25–65°C |

| Hydrogen Pressure | 1 atm |

| Reaction Time | 12–14 hours |

| Yield | ~91% |

| Purity (Chiral HPLC) | >98% enantiomeric excess |

b) Chiral Resolution via Chemical Synthesis

As per the method in Patent, chiral resolution involves:

- Using R-phenylethylamine with N-Cbz-3-piperidinecarboxylic acids.

- Formation of dipeptide intermediates followed by acid amide condensation.

- Hoffman degradation to generate the amino piperidine.

- Boc-protection to yield the final Boc-protected amino piperidine.

This method ensures high stereoselectivity and enantiomeric purity (>99%).

Esterification to Form Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

Following the synthesis of the amino piperidine core, the esterification step involves:

- Acylation of the amino group with ethyl chloroacetate or ethyl acetate derivatives.

- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in anhydrous solvents like dichloromethane or tetrahydrofuran.

- Alternatively, direct esterification via reflux with ethyl acetate in the presence of catalytic acids (e.g., p-toluenesulfonic acid).

- Reagents: Ethyl chloroacetate or ethyl acetate + coupling agent

- Solvent: Dichloromethane or THF

- Temperature: 0–25°C during activation, then reflux

- Duration: 4–12 hours

Data Table 2: Esterification Parameters

| Parameter | Typical Value |

|---|---|

| Reagents | Ethyl chloroacetate or ethyl acetate |

| Coupling Agent | DCC or EDC |

| Solvent | Dichloromethane or THF |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | ~75–85% |

Final Purification and Characterization

- Purification via column chromatography or recrystallization.

- Characterization by NMR, HRMS, and chiral HPLC to confirm stereochemistry and purity.

Research Findings and Data Summary

Notes on Optimization and Scale-Up

- Catalyst choice impacts yield and stereochemical integrity; Pd/C is preferred.

- Solvent selection influences reaction rate and purity; ethanol and dichloromethane are common.

- Reaction monitoring via TLC and chiral HPLC ensures stereoselectivity and completion.

- Purification techniques are critical to remove residual catalysts and by-products.

化学反応の分析

Types of Reactions

Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

科学的研究の応用

Drug Development

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate has been investigated for its role as an intermediate in the synthesis of compounds targeting various biological pathways. For instance, it has been utilized in the development of inhibitors for calmodulin-dependent kinases, which are implicated in metabolic disorders such as obesity and diabetes .

Antimycobacterial Activity

Research has shown that derivatives of this compound exhibit promising antimycobacterial activity against strains of Mycobacterium tuberculosis. In vitro studies have demonstrated that modifications to the piperidine ring can enhance efficacy against multi-drug resistant strains .

Fragment-Based Drug Discovery

A notable study involved fragment-based drug discovery where this compound was used to create potent fragments that disrupt specific protein-protein interactions . The research highlighted the compound's ability to serve as a scaffold for developing selective inhibitors.

Synthesis of Piperidine Derivatives

In another study, researchers synthesized a series of piperidine derivatives using this compound as a starting material. The resulting compounds were evaluated for their affinity towards dopamine and norepinephrine transporters, showing significant potential as therapeutic agents for neurological disorders .

作用機序

The mechanism of action of Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with enzymes and receptors .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 2-(piperidin-4-yl)acetate (CAS: Not specified)

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- Key Differences: Lacks the Boc-protected amino group; the acetoxyethyl ester is at position 4 of the piperidine ring. Simpler structure with fewer synthetic steps required.

2.1.2 Ethyl (R)-2-(piperidin-3-yl)acetate (CAS: 188883-57-0)

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- Key Differences: Amino group at position 3 of the piperidine ring but without Boc protection. Reduced steric hindrance compared to the Boc-protected analogue, which may influence reaction kinetics in catalytic processes .

Physicochemical Properties

生物活性

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C14H26N2O4

- Molecular Weight : 270.37 g/mol

- Functional Groups : Ethyl ester, Boc-protected amine, piperidine ring

The compound's structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis and drug development .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, exposing the free amine, which can participate in further biochemical reactions. The ester group may hydrolyze to release the corresponding carboxylic acid, allowing interaction with various biological targets.

Biological Activity Overview

This compound has shown promise in several areas:

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that modifications to similar compounds can enhance their inhibitory potency against targets like CTP synthetase .

- Binding Affinity : Interaction studies suggest that this compound may exhibit significant binding affinity to various biological targets, although detailed quantitative data is still limited.

Case Studies and Research Findings

- Synthesis and Evaluation :

-

In Vitro Studies :

- Research on related compounds has demonstrated that structural modifications can lead to enhanced anti-trypanosomal activity. For example, derivatives with improved lipophilicity showed better cellular uptake and efficacy against Trypanosoma brucei, suggesting that similar modifications could be explored for this compound .

- Comparative Analysis :

Data Table: Biological Activity Comparison

Q & A

Q. What is the structural characterization of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, and how is its stereochemistry confirmed?

- Methodological Answer : Structural confirmation involves X-ray crystallography using software like SHELX-97 for refinement . For stereochemical verification, NMR spectroscopy (¹H, ¹³C, and 2D-COSY) is employed to analyze coupling constants and spatial correlations. The Boc group's tert-butyl protons (δ ~1.4 ppm) and piperidine ring protons (δ 3.0–4.0 ppm) are key markers. Chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, ensuring (R)-configuration integrity .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Boc protection of (R)-3-amino-piperidin-2-yl-acetic acid using di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 8–9) at 0–5°C to prevent racemization .

- Step 2 : Esterification with ethanol via carbodiimide coupling (e.g., EDC/HOBt) in anhydrous dichloromethane, monitored by TLC (ethyl acetate/hexane 3:7, Rf ~0.5) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted reagents .

Q. Which solvents are optimal for purification via column chromatography?

- Methodological Answer : A gradient of ethyl acetate (5–30%) in hexane is ideal. Ethyl acetate's polarity (relative polarity = 0.228) allows selective elution of the Boc-protected compound while retaining polar impurities. Pre-adsorption of the crude product onto silica gel improves resolution .

Advanced Research Questions

Q. How can reaction yields be optimized while preserving stereochemical integrity?

- Methodological Answer :

- Catalyst Selection : Use chiral catalysts like (R)-BINAP in asymmetric hydrogenation to maintain configuration .

- Temperature Control : Conduct reactions at ≤0°C to minimize thermal racemization.

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. How are contradictions in NMR data resolved (e.g., unexpected splitting patterns)?

- Methodological Answer :

- 2D NMR : HSQC and HMBC correlate ambiguous proton signals with carbon environments, clarifying piperidine ring conformations.

- Variable Temperature NMR : Heating to 40°C reduces line broadening caused by slow Boc-group rotation .

- X-ray Validation : Single-crystal diffraction definitively assigns atom positions and resolves diastereomer ambiguities .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model Boc deprotection kinetics using Gaussian09 at the B3LYP/6-31G* level to identify acid-sensitive sites.

- Molecular Dynamics (MD) : Simulate hydrolysis in explicit solvent (e.g., water/ethanol) to assess ester bond stability. PHENIX software validates hydrogen-bonding networks in crystal structures .

Q. What challenges arise during Boc deprotection, and how are they mitigated?

- Methodological Answer :

- Challenge : Over-acidification (e.g., HCl >4 M) can degrade the piperidine ring.

- Solution : Use TFA/DCM (1:4) at 0°C for 2 hours, followed by neutralization with NaHCO₃. Monitor by LC-MS ([M+H]+ = 245.2 for deprotected product) .

Q. How does ethyl acetate’s solvent polarity influence extraction efficiency during synthesis?

- Methodological Answer : Ethyl acetate’s log P = 0.73 enables efficient partitioning of the compound from aqueous layers. For curcuminoid extractions, ternary systems (CO₂ + ethyl acetate + target) at 40°C and 10 MPa maximize yield (Table 4) . Adjusting solvent polarity with 5% methanol improves recovery of polar byproducts .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。